molecular formula C26H36O9 B018422 Caesalmin E CAS No. 204185-91-1

Caesalmin E

Cat. No.: B018422
CAS No.: 204185-91-1
M. Wt: 492.6 g/mol
InChI Key: ZMDJQZBKCANBDV-GZEDFXFRSA-N
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Description

Caesalmin E is a naturally occurring secondary metabolite found in plants of the genus Caesalpinia. It belongs to the class of cassane-type diterpenoids, which are known for their diverse biological activities. This compound has garnered attention for its potential pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects .

Mechanism of Action

Target of Action

Caesalmin E, a natural cassane furanoditerpene, has been identified to have anti-Para3 (Parainfluenza virus type 3) virus activities . The Parainfluenza virus type 3 is a significant cause of respiratory tract infections, particularly in children, and is a primary target of this compound.

Mode of Action

It is known that this compound interacts with the virus, leading to its antiviral activities .

Biochemical Pathways

It is known that the compound has antiviral activities, suggesting that it may interfere with the viral replication process

Pharmacokinetics

A study on cassane diterpenoids, a group of compounds that includes this compound, showed that these compounds are absorbed quickly, eliminated rapidly, and have high blood concentrations

Result of Action

The result of this compound’s action is its antiviral activity against the Parainfluenza virus type 3 . This suggests that the compound may have potential therapeutic applications in the treatment of respiratory tract infections caused by this virus.

Action Environment

It is known that the compound is a natural product isolated from the plant caesalpinia magnifoliolata metc , suggesting that its production and availability may be influenced by environmental conditions affecting this plant

Biochemical Analysis

Biochemical Properties

Caesalmin E plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the replication of Parainfluenza virus type 3 by interfering with viral proteins . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The compound also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Caenorhabditis elegans, this compound was found to alleviate Aβ-induced paralysis by modulating the DAF-16 signaling pathway . This modulation led to changes in the expression of genes involved in stress response and proteasome activity . Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to viral proteins, inhibiting their function and preventing viral replication . Additionally, this compound interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and glutathione S-transferase, enhancing their activity and reducing oxidative damage . The compound also influences gene expression by modulating transcription factors like DAF-16, leading to changes in the expression of stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods In in vitro studies, this compound has shown consistent antiviral and antioxidant activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral and antioxidant activities without noticeable adverse effects . At higher doses, this compound may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which are further processed and excreted. This compound also influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound is rapidly absorbed and widely distributed in tissues, with the highest concentrations observed in the liver and stomach . This distribution pattern suggests that this compound may exert its effects primarily in these organs, influencing their function and metabolism .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress response and inflammation . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Caesalmin E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aromatic derivatives and modified cassane diterpenoids with enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caesalmin E

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical transformations also makes it a valuable compound for research and development in multiple fields .

Biological Activity

Caesalmin E is a naturally occurring cassane furanoditerpene derived from the Caesalpinia genus, particularly noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antiviral, anti-inflammatory, and antioxidant properties. The following sections will detail the biological activity of this compound, supported by case studies and research findings.

This compound has the molecular formula C26H36O9C_{26}H_{36}O_9 and is classified under the cassane diterpenoids. Its structure contributes to its biological activity, with specific functional groups enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC26H36O9
Molecular Weight464.56 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antiviral Activity

This compound has demonstrated significant antiviral effects, particularly against Parainfluenza virus type 3 (PIV-3). Studies indicate that it inhibits viral replication, making it a candidate for developing antiviral therapies. The mechanism involves interference with viral entry or replication processes within host cells .

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported an IC50 value of approximately 6.5 µM for TNF-α suppression, indicating potent anti-inflammatory activity .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant activity was measured using DPPH and ABTS assays, showing IC50 values comparable to standard antioxidants like vitamin C .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent .

Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of this compound revealed that treatment with this compound significantly reduced PIV-3 viral loads in infected cell cultures. The study utilized various concentrations of this compound, confirming dose-dependent antiviral activity .

Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of this compound in murine models of inflammation. Results indicated that this compound administration led to a marked decrease in inflammatory markers and improved clinical scores in treated animals compared to controls .

Study 3: Antioxidant Potential

A comprehensive evaluation of the antioxidant potential of this compound was performed using various in vitro models. The findings demonstrated that this compound exhibited superior radical-scavenging activity compared to several known antioxidants, suggesting its utility in preventing oxidative damage .

Properties

IUPAC Name

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDJQZBKCANBDV-GZEDFXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known sources and structural characteristics of Caesalmin E?

A1: this compound is a cassane-type diterpene found in the seeds of various Caesalpinia species, including Caesalpinia crista [], Caesalpinia decapetala [], and Caesalpinia magnifoliolata []. While its exact molecular weight and formula aren't specified in these papers, its structure is elucidated through spectroscopic methods like 1D- and 2D-NMR, HR-EI-MS, and comparisons with related compounds [, , ].

Q2: What pharmacokinetic properties of this compound have been investigated?

A3: A study investigating cassane diterpenoids from Caesalpinia minax used UHPLC-Q-Orbitrap HR-MS to analyze the pharmacokinetics of this compound in rats []. This research revealed that this compound is absorbed quickly, eliminated rapidly, and achieves a high blood concentration. Tissue distribution analysis showed a wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver [].

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